molecular formula C26H52NO7P B052087 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine CAS No. 114414-96-9

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No.: B052087
CAS No.: 114414-96-9
M. Wt: 521.7 g/mol
InChI Key: MULVVBYNDZRKPA-MLBYCOPISA-N
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Description

Ohea-gpc, also known as 2-[[(2R)-2-acetyloxy-3-[(E)-hexadec-1-en-1-yloxy]propyl] 2-(trimethylammonio)ethyl phosphate, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycerophosphocholine backbone with an acetyloxy group and a hexadec-1-en-1-yloxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ohea-gpc involves several steps, starting with the preparation of the glycerophosphocholine backbone. The key steps include:

    Etherification: The hexadec-1-en-1-yloxy side chain is introduced via etherification, using appropriate alkylating agents under controlled conditions.

    Phosphorylation: The final step involves the phosphorylation of the glycerol backbone to form the phosphate ester.

Industrial Production Methods

Industrial production of Ohea-gpc typically involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: Reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ohea-gpc undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the hexadec-1-en-1-yloxy side chain can be reduced to form saturated alkyl chains.

    Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

Ohea-gpc has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Ohea-gpc involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycerophosphocholine: Shares the glycerophosphocholine backbone but lacks the acetyloxy and hexadec-1-en-1-yloxy groups.

    Phosphatidylcholine: Similar structure but with different fatty acid chains.

    Lysophosphatidylcholine: Contains a single fatty acid chain and a glycerophosphocholine backbone.

Uniqueness

Ohea-gpc is unique due to its specific side chains, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with specific molecular targets makes it a valuable compound in various research fields.

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVVBYNDZRKPA-MLBYCOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114414-96-9
Record name 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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